molecular formula C6H9NO2 B13619432 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol

Cat. No.: B13619432
M. Wt: 127.14 g/mol
InChI Key: CWJKXTPAXNVWNR-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a chemical compound with a molecular formula of C6H9NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-1,2-oxazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)7-9-5/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKXTPAXNVWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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